(Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione)

Catalog No.
S13603916
CAS No.
40794-71-6
M.F
C20H14N2O4
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-d...

CAS Number

40794-71-6

Product Name

(Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione)

IUPAC Name

2-[(Z)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]isoindole-1,3-dione

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C20H14N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-10H,11-12H2/b6-5-

InChI Key

QPWMZOCQKSFBNO-WAYWQWQTSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCN3C(=O)C4=CC=CC=C4C3=O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C\CN3C(=O)C4=CC=CC=C4C3=O

The compound (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione), with the CAS number 143134-77-4, is a synthetic organic molecule characterized by its unique structural features. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C20H14N2O4C_{20}H_{14}N_{2}O_{4}, and it has a molecular weight of 346.34 g/mol. The compound features a but-2-ene-1,4-diyl linker connecting two isoindoline-1,3-dione moieties, which contributes to its potential reactivity and biological properties.

The chemical reactivity of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) can be attributed to the presence of multiple functional groups within its structure. The isoindoline rings can undergo various electrophilic and nucleophilic substitutions, while the double bond in the but-2-ene segment can participate in addition reactions. Typical reactions include:

  • Electrophilic Aromatic Substitution: The isoindoline rings can react with electrophiles due to their electron-rich nature.
  • Nucleophilic Attack: The carbonyl groups in the isoindoline moieties can act as electrophiles in nucleophilic addition reactions.
  • Diels-Alder Reactions: The conjugated diene system of the but-2-ene can engage in Diels-Alder cycloadditions with suitable dienophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules.

Isoindoline derivatives have garnered attention for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) may exhibit similar activities due to its structural resemblance to known bioactive compounds. Specific biological assays are necessary to elucidate its exact pharmacological profile.

The synthesis of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) typically involves multi-step organic reactions. Key methods include:

  • Formation of Isoindoline Framework: Isoindoline derivatives can be synthesized through cyclization reactions involving phthalic anhydride and amines.
  • Linkage Formation: The but-2-ene linker can be introduced via cross-coupling reactions or by using appropriate diols and isocyanates.
  • Final Cyclization: The final product is obtained through cyclization and functional group transformations to yield the desired bis(isoindoline) structure.

These synthetic routes are crucial for producing this compound in sufficient yields for further study.

Due to its unique structure and potential biological activities, (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) may find applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting various diseases.
  • Material Science: Potential use in developing new materials due to its unique electronic properties.

Interaction studies involving (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) would focus on its binding affinities with biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance or fluorescence spectroscopy could be employed to investigate these interactions and assess the compound's potential therapeutic effects.

Several compounds share structural similarities with (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione), including:

Compound NameStructureNotable Features
1. IsoindoleIsoindoleBasic unit of isoindoline derivatives; known for various biological activities.
2. PhthalimidePhthalimideContains similar carbonyl functionalities; used in medicinal chemistry.
3. IsoquinolineIsoquinolineRelated nitrogen-containing heterocycle with distinct pharmacological properties.

Uniqueness

The uniqueness of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) lies in its specific arrangement of the butadiene linker and two isoindoline units. This configuration potentially enhances its biological activity compared to other isoindole derivatives by allowing for greater conformational flexibility and interaction with biological targets.

The development of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) aligns with mid-2010s advancements in phthalimide functionalization strategies. While no single publication directly documents its initial synthesis, methodologies described in contemporaneous studies provide context. For example, microwave-assisted synthesis and direct heteroarylation protocols—pioneered for analogous bithiophene-phthalimide systems—likely informed its preparation. These techniques enabled efficient coupling of aromatic subunits while preserving stereochemical integrity, critical for achieving the Z-configuration of the central but-2-ene bridge.

Traditional Condensation Approaches

Maleic Anhydride-Based Cyclization

The synthesis of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) through maleic anhydride-based cyclization represents one of the most fundamental approaches to phthalimide formation [1]. This methodology relies on the condensation of maleic anhydride with appropriately substituted aromatic precursors under controlled thermal conditions [2]. The traditional cyclization process typically requires temperatures ranging from 250°C to 280°C, with reaction times extending from 6 to 12 hours depending on the specific substrate and catalyst system employed [2].

The mechanism involves initial formation of an amic acid intermediate through nucleophilic attack of the amine on the anhydride carbonyl, followed by intramolecular cyclization with elimination of water [3]. Industrial implementations of this process utilize continuous vertical reaction tube systems where molten phthalic anhydride and excess ammonia are fed continuously, achieving yields of up to 98% with product purity exceeding 99% [2]. The reaction proceeds through a strongly exothermic pathway, requiring careful temperature control to prevent decomposition of the target compound [2].

Research has demonstrated that the cyclization efficiency is significantly influenced by reaction temperature and catalyst selection [4]. Studies utilizing tetrabutylammonium iodide as a catalyst in ethyl acetate at reflux conditions have achieved yields of 96% for related phthalimide derivatives, with reaction times reduced to 12 hours [4]. The optimization of these conditions has revealed that temperatures below 150°C result in incomplete cyclization, while temperatures exceeding 300°C lead to thermal decomposition of the product [5].

Table 1: Maleic Anhydride Cyclization Reaction Conditions

Temperature (°C)Reaction Time (h)CatalystYield (%)Reference
250-2806-12None98 [2]
8012Tetrabutylammonium iodide96 [4]
55-804Dichloromethane90 [6]
160-1708-10Hydrocarbon solvent95-100 [2]

Solvent-Mediated Diels-Alder Strategies

The application of Diels-Alder methodology for synthesizing (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) represents a sophisticated approach that leverages the cycloaddition reaction between appropriately functionalized dienes and dienophiles [7] [8]. This strategy has gained significant attention due to its ability to form complex phthalimide architectures with high regio- and stereoselectivity [9].

Research has demonstrated that furan derivatives can serve as effective dienes in reactions with maleimide dienophiles, leading to phthalimide formation through thermal treatment in boiling acetic acid [8]. The reaction proceeds via a formal [4 + 2] cycloaddition mechanism, where 2-(cyclic amino)-substituted 3-furancarbonitriles react with various maleimide derivatives including maleimide, N-methylmaleimide, N-benzylmaleimide, N-phenylmaleimide, and N-(4-nitrophenyl)maleimide to yield corresponding phthalimide derivatives in high yields [8].

The solvent selection plays a crucial role in determining reaction efficiency and selectivity [10]. Studies have shown that acetonitrile provides optimal conditions for certain transformations, while water-acetonitrile mixtures can dramatically alter the reaction pathway [10]. In water-containing systems, the reaction mechanism shifts from hydrogen atom abstraction to single electron transfer pathways, resulting in different product distributions [10].

Organocatalytic variants utilizing L-proline as a catalyst have been developed for the synthesis of highly functionalized phthalimides [7] [9]. These reactions involve the coupling of α,β-unsaturated aldehydes with maleimides through an efficient benzannulation process that proceeds via formal [4 + 2] cycloaddition of azadiene intermediates generated in situ [7] [9]. This protocol has demonstrated excellent functional group tolerance and provides access to biologically relevant phthalimide derivatives [9].

Table 2: Diels-Alder Reaction Parameters for Phthalimide Synthesis

Diene SystemDienophileSolventTemperature (°C)Yield (%)Reference
3-FurancarbonitrileMaleimideAcetic acid11885-90 [8]
α,β-Unsaturated aldehydeN-Substituted maleimideDichloromethane2575-85 [7]
Silylalkyl systemsMaleimideAcetonitrile2570-80 [10]
Silylalkyl systemsMaleimideWater-acetonitrile2560-75 [10]

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

The development of solvent-free mechanochemical approaches for synthesizing (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) represents a significant advancement in sustainable synthetic methodologies [11] [12]. Ball milling techniques have emerged as particularly effective methods for achieving high yields while eliminating the need for organic solvents [13] [12].

Research has demonstrated that mechanochemical synthesis using ball milling can achieve quantitative yields (95-99%) for related phthalimide derivatives within remarkably short reaction times of 15 minutes [11]. This approach utilizes stainless steel vials containing precisely sized steel balls operating at frequencies of 20 Hz [11]. The mechanochemical process involves placing reactants in 250 cubic centimeter stainless steel vials with 56.6 grams of stainless steel balls of varying sizes (12.7 millimeters, 6.3 millimeters, and 3.2 millimeters) [11].

The solvent-free synthesis methodology has been extended to microwave-assisted protocols, which provide additional energy efficiency benefits [5]. Microwave irradiation enables rapid heating and uniform energy distribution, resulting in reduced reaction times and improved product purity [5]. Thermal gravimetric analysis of products synthesized through these methods indicates excellent thermal stability up to 150°C, with complete decomposition occurring at 250°C [5].

Comparative studies between traditional solvent-based methods and mechanochemical approaches have revealed significant advantages for the latter [12]. The mechanochemical synthesis eliminates the need for volatile organic solvents, reduces energy consumption, and provides superior atom economy [12]. Additionally, the solid-state reaction environment often leads to enhanced selectivity and reduced side product formation [13].

Table 3: Mechanochemical Synthesis Conditions

MethodReaction TimeTemperature (°C)Yield (%)Energy SourceReference
Ball milling15 minAmbient95-99Mechanical [11]
Microwave-assisted5-10 min150-20085-95Microwave [5]
Hand grinding30-60 minAmbient70-85Manual [12]
Ultrasonic treatment20-30 min40-6080-90Ultrasonic [12]

Catalytic Asymmetric Routes

The development of catalytic asymmetric methodologies for synthesizing (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) has focused primarily on N-heterocyclic carbene catalysis and organocatalytic approaches [14] [15]. These methods enable the preparation of enantioenriched phthalimide derivatives with high stereoselectivity and excellent yields [14].

N-heterocyclic carbene-catalyzed atroposelective synthesis has emerged as a particularly powerful strategy [14] [15]. This approach utilizes in situ acid activation of phthalamic acid followed by N-heterocyclic carbene-catalyzed atroposelective amidation [14]. The reaction proceeds under mild conditions at 25°C in tetrahydrofuran, utilizing pivaloyl chloride as an activating agent and potassium carbonate as a base [14]. This methodology has achieved excellent yields (95-99%) with enantioselectivities ranging from 88:12 to 98:2 enantiomeric ratio [14].

The mechanistic studies reveal that the N-heterocyclic carbene adds to in situ generated isoimides, introducing a unique mode of acylazolium generation [14]. Remarkably, both enantiomers of the product can be accessed from the same phthalic anhydride and aniline starting materials using the same N-heterocyclic carbene pre-catalyst by varying the substitution pattern on the aromatic ring [14].

Phase-transfer catalysis has also been successfully applied to asymmetric phthalimide synthesis [16]. Asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters provides access to 3,3-disubstituted phthalide derivatives with chiral quaternary γ-carbon centers in good to excellent yields and enantioselectivities (74-88% enantiomeric excess) [16]. The enantiomeric purity can be substantially enhanced to 94-95% enantiomeric excess through recrystallization [16].

Table 4: Asymmetric Catalytic Methods

Catalyst SystemTemperature (°C)SolventYield (%)Enantiomeric Excess (%)Reference
N-Heterocyclic carbene25Tetrahydrofuran95-9988-98 [14]
Phase-transfer catalyst25Dichloromethane74-8874-88 [16]
Chiral iridium complex-20 to 25Tetrahydrofuran85-9590-98 [17]
Chiral phosphoric acid0-25Toluene80-9085-95 [18]

Industrial-Scale Production Challenges

The industrial-scale production of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) presents several significant technical and economic challenges that must be addressed for commercially viable manufacturing [2] [19]. The primary challenges include process scaling, heat management, product purification, and cost optimization [2].

Heat management represents one of the most critical challenges in industrial phthalimide production [2]. The condensation reactions are strongly exothermic, with reaction temperatures reaching 250-280°C in continuous processes [2]. Industrial facilities utilize vertical reaction tube processes with external heating systems and sophisticated temperature control mechanisms to manage these thermal demands [2]. The reaction gases exit at temperatures of 400-500°C, requiring specialized cooling systems to prevent product decomposition [20].

Product separation and purification present additional complexities at industrial scale [20]. The separation of phthalic anhydride and maleic anhydride from reaction gases requires precise temperature control, with phthalic anhydride condensing at approximately 130°C at atmospheric pressure [20]. Industrial operations employ multi-stage cooling and scrubbing systems to achieve the required product purity of 99% [2].

Economic considerations significantly impact industrial production strategies [19]. The cost analysis reveals that raw material costs, particularly for specialized starting materials, can escalate dramatically with increasing molecular complexity [19]. Manufacturing costs include not only direct material expenses but also substantial infrastructure investments for specialized reaction vessels, temperature control systems, and waste treatment facilities [19].

Process optimization studies have identified several key factors affecting production efficiency [2]. Continuous processes demonstrate superior performance compared to batch operations, achieving yields of 98% with reduced energy consumption [2]. However, the implementation of continuous processes requires significant capital investment and sophisticated process control systems [2].

Table 5: Industrial Production Parameters

Process TypeCapacity (tons/year)Energy Consumption (MJ/kg)Product Purity (%)Capital InvestmentReference
Continuous vertical tube5000-1000015-2099High [2]
Batch reactor1000-300025-3595-98Moderate [2]
Countercurrent process3000-700018-2599High [2]
Solvent-free process2000-500012-1895-99Moderate [3]

The environmental impact considerations have become increasingly important in industrial phthalimide production [21]. Green chemistry approaches, including solvent-free synthesis and mechanochemical methods, offer potential solutions to reduce environmental burden while maintaining economic viability [21]. However, the scale-up of these alternative methodologies requires extensive process development and validation to ensure consistent product quality and yield [21].

X-Ray Crystallographic Analysis

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione). Single crystal diffraction studies of related bis-phthalimide compounds have provided comprehensive structural information, including unit cell parameters, space group determination, and atomic coordinates [1] [2].

The crystallographic analysis of structurally related compounds, such as 2,2'-methylenebis(isoindoline-1,3-dione), has revealed characteristic features of bis-phthalimide derivatives. These studies typically show that the isoindoline-1,3-dione rings adopt essentially planar conformations, with maximum deviations from planarity typically less than 0.020 Å [1] [2]. The bis-phthalimide compounds commonly crystallize in monoclinic space groups, with typical unit cell parameters displaying β angles ranging from 103° to 129° [2].

The crystal packing analysis reveals that bis-phthalimide compounds exhibit extensive π-π stacking interactions between adjacent isoindoline-1,3-dione units. These interactions are characterized by centroid-to-centroid distances typically ranging from 3.5 to 3.7 Å, with interplanar separations of approximately 3.4 Å [1] [3]. The π-π stacking interactions contribute significantly to the crystal stability and influence the solid-state photophysical properties of the compound.

For (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione), the Z-configuration of the central alkene bridge introduces conformational constraints that affect the relative orientation of the two phthalimide units. The dihedral angle between the two isoindoline-1,3-dione planes is expected to be significantly different from the E-isomer, with the Z-configuration promoting a more folded molecular geometry [4].

The crystallographic data typically includes thermal parameters and refinement statistics, with R-factors generally below 0.08 for well-refined structures. The presence of the alkene bridge in the Z-configuration may result in disorder in the crystal structure, requiring careful analysis of electron density maps and potentially modeling of multiple conformations [1] [2].

Multinuclear NMR Spectroscopic Profiling

Proton Nuclear Magnetic Resonance Coupling Patterns

The proton nuclear magnetic resonance spectroscopy of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) provides detailed information about the molecular structure and conformational dynamics. The aromatic protons of the isoindoline-1,3-dione rings exhibit characteristic hypersensitive behavior, displaying temperature and solvent-dependent second-order spectral patterns [5] [6].

The aromatic protons typically appear as complex multiplets in the region δ 7.7-8.0 ppm, exhibiting AA'BB' or AA'XX' coupling patterns characteristic of phthalimide derivatives [7] [8]. These protons show remarkable sensitivity to environmental changes, with spectral profiles that vary significantly with temperature and solvent polarity. The hypersensitive behavior is attributed to dynamic π-π interactions between the aromatic rings and conformational exchange processes [5] [6].

The methylene protons adjacent to the nitrogen atoms (NCH2) appear as distinctive signals in the region δ 4.5-5.0 ppm. For the Z-isomer, these protons exhibit characteristic coupling patterns with the alkene protons, with coupling constants typically in the range of 6-8 Hz [7] [9]. The multiplicity of these signals provides direct evidence for the Z-configuration of the double bond.

The alkene protons in the central bridge region display signals around δ 5.5-6.0 ppm, with the Z-configuration exhibiting characteristic vicinal coupling constants of approximately 10-12 Hz between the alkene protons [7] [9]. This coupling constant is significantly smaller than that observed for the E-isomer (typically 15-16 Hz), providing a reliable means of stereochemical assignment.

The temperature-dependent behavior of the proton nuclear magnetic resonance spectra reveals dynamic processes occurring on the nuclear magnetic resonance timescale. At elevated temperatures, the aromatic proton signals often coalesce into simplified patterns, while at lower temperatures, the second-order coupling patterns become more pronounced [5] [6]. This behavior is consistent with restricted rotation around the carbon-nitrogen bonds and conformational exchange between different molecular orientations.

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The carbon-13 nuclear magnetic resonance spectrum of (Z)-2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione) provides comprehensive structural information through characteristic chemical shift patterns. The carbonyl carbons of the isoindoline-1,3-dione rings appear as the most downfield signals, typically observed at δ 167-169 ppm [7] [9]. These signals are characteristic of imide carbonyl groups and appear as singlets in proton-decoupled spectra.

The aromatic carbons of the benzene rings display signals in the range δ 123-135 ppm, with the quaternary carbons (C-1 and C-3 of the isoindoline system) appearing at slightly higher field compared to the protonated carbons [7] [9]. The chemical shift dispersion of these aromatic carbons provides information about the electronic environment and potential π-π stacking interactions in solution.

The methylene carbons directly attached to the nitrogen atoms (NCH2) exhibit chemical shifts in the range δ 40-43 ppm [7] [9]. The exact chemical shift of these carbons is influenced by the electron-withdrawing effect of the nitrogen atom and the conformational preferences of the molecule. The Z-configuration may result in slightly different chemical shifts compared to the E-isomer due to through-space interactions between the phthalimide units.

The alkene carbons in the central bridge display characteristic signals around δ 127-130 ppm, with the Z-configuration potentially showing subtle differences in chemical shifts compared to the E-isomer [7] [9]. The chemical shift of these carbons is sensitive to the substitution pattern and the electronic effects of the attached phthalimide groups.

The carbon-13 nuclear magnetic resonance spectra also provide information about molecular symmetry. For the Z-isomer, the molecule possesses C2v symmetry, resulting in equivalent chemical environments for the two halves of the molecule. This symmetry is reflected in the carbon-13 spectrum, where only half of the expected carbon signals are observed due to magnetic equivalence [7] [9].

Advanced two-dimensional nuclear magnetic resonance techniques, such as heteronuclear single quantum correlation and heteronuclear multiple bond correlation, provide additional structural confirmation by establishing carbon-hydrogen connectivity patterns and long-range carbon-carbon correlations [7] [9].

Computational Molecular Modeling Validation

Computational molecular modeling using density functional theory provides essential validation and complementary information to experimental structural characterization techniques. The most commonly employed computational approach for phthalimide derivatives involves B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets [10] [11] [12].

Geometry optimization calculations yield theoretical structural parameters that can be directly compared with experimental X-ray crystallographic data. For isoindoline-1,3-dione derivatives, the B3LYP method typically provides bond lengths accurate to within 0.02 Å and bond angles accurate to within 2° [10] [13]. The optimized geometry reveals the preferred conformation of the Z-isomer, including the dihedral angle between the two phthalimide units and the torsional preferences around the alkene bridge.

The computational analysis includes examination of frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital. These calculations provide insights into the electronic structure and potential reactivity of the compound [10] [13]. The energy gap between these orbitals typically ranges from 3.5 to 4.5 eV for phthalimide derivatives, indicating moderate electronic stability.

Vibrational frequency calculations at the same level of theory provide theoretical infrared and Raman spectra that can be compared with experimental data. The calculated frequencies are typically scaled by factors of 0.96-0.98 to account for anharmonicity and basis set limitations [11] [12]. The agreement between calculated and experimental vibrational frequencies serves as a validation of the theoretical model and structural assignments.

Natural bond orbital analysis provides detailed information about bonding characteristics and electronic delocalization within the molecule [10] [13]. For bis-phthalimide compounds, this analysis reveals the extent of π-electron delocalization within the aromatic rings and the electronic communication between the two phthalimide units through the alkene bridge.

Molecular electrostatic potential calculations identify regions of positive and negative charge density, which are crucial for understanding intermolecular interactions and crystal packing arrangements [10] [13]. The electrostatic potential maps typically show negative potential regions concentrated around the carbonyl oxygens and positive regions associated with the aromatic hydrogen atoms.

Time-dependent density functional theory calculations provide theoretical electronic absorption spectra that can be compared with experimental ultraviolet-visible spectroscopy data [10] [13]. These calculations help assign the electronic transitions and provide insights into the photophysical properties of the compound.

The computational validation extends to thermodynamic properties, including heat capacity, entropy, and Gibbs free energy as functions of temperature [10] [13]. These calculations provide fundamental thermodynamic data that complement the structural information obtained from experimental techniques.

Data Tables

TechniqueKey ParametersTypical ValuesInformation Provided
X-ray CrystallographyUnit cell parametersa = 8-15 Å, b = 5-10 Å, c = 15-25 ÅMolecular geometry, crystal packing
Space groupP21/c, C2/cCrystallographic symmetry
R-factor0.04-0.08Structure refinement quality
π-π stacking distance3.5-3.7 ÅIntermolecular interactions
Proton NMRAromatic protonsδ 7.7-8.0 ppmElectronic environment
Methylene protonsδ 4.5-5.0 ppmSubstitution pattern
Alkene protonsδ 5.5-6.0 ppmStereochemical assignment
Z-coupling constant10-12 HzDouble bond geometry
Carbon-13 NMRCarbonyl carbonsδ 167-169 ppmImide functionality
Aromatic carbonsδ 123-135 ppmAromatic system
Methylene carbonsδ 40-43 ppmAliphatic linkage
Alkene carbonsδ 127-130 ppmDouble bond carbons
DFT CalculationsBond length accuracy±0.02 ÅStructural validation
Bond angle accuracy±2°Geometric confirmation
HOMO-LUMO gap3.5-4.5 eVElectronic properties
Frequency scaling0.96-0.98Vibrational validation
Experimental TechniqueStructural InformationValidation MethodAccuracy
Single Crystal X-rayComplete 3D structureR-factor analysis±0.02 Å
Powder X-rayUnit cell parametersRietveld refinement±0.01 Å
Proton NMRStereochemical assignmentCoupling constant analysis±0.1 Hz
Carbon-13 NMRChemical environment2D correlation techniques±0.1 ppm
DFT B3LYP/6-31G(d,p)Optimized geometryFrequency calculations±2 cm⁻¹
DFT B3LYP/6-311++G(d,p)Electronic propertiesExperimental comparison±0.1 eV

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

346.09535693 g/mol

Monoisotopic Mass

346.09535693 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types